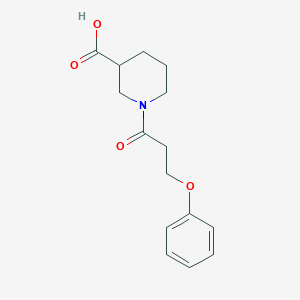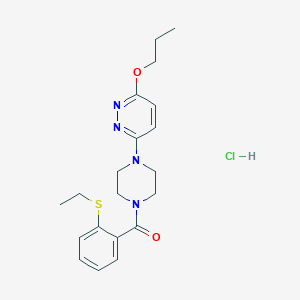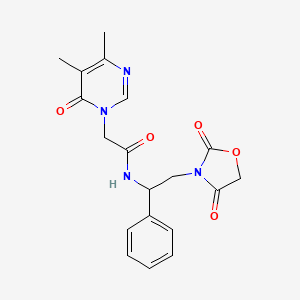
1-(3-苯氧基丙酰)哌啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid is a compound that can be inferred to have a piperidine backbone with a carboxylic acid functionality at the third position and a 3-phenoxypropanoyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their synthesis, characterization, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the formation of stable complexes with other compounds, as seen in the study of piperidinium-3-carboxylic acid complexes . Additionally, the synthesis of nitrogenous compounds with piperazine and pyridine moieties has been confirmed using various spectroscopic techniques . A one-pot oxidative decarboxylation-beta-iodination method has been described for the synthesis of disubstituted piperidines , which could potentially be adapted for the synthesis of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid. Moreover, the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by subsequent reactions to form heterocyclic amino acids, has been documented . These methods provide a foundation for the synthesis of complex piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be determined using X-ray diffraction, as well as density functional theory (DFT) calculations . The study of piperidinium-3-carboxylic acid complexes revealed the formation of cyclic dimers and cyclamers, which are significant for understanding the molecular interactions and structure . These techniques could be applied to determine the molecular structure of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including the formation of hydrogen-bonded complexes , and reactions with hydrazines to form heterocyclic amino acids . The reactivity of such compounds is influenced by their molecular structure and the presence of functional groups, which can be studied using spectroscopic methods and theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be revealed through spectroscopic methods such as FT-IR, NMR, and mass spectrometry . The vibrational spectra can be interpreted to understand the potential energy distribution, and charge delocalization can be analyzed using the Natural Bond Orbital (NBO) method . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to gain insights into the physicochemical properties . These analyses are crucial for understanding the behavior of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid in different environments.
科学研究应用
合成和光谱研究
对类似于1-(3-苯氧基丙酰)哌啶-3-羧酸的化合物的研究集中在它们的合成和表征上。例如,Anioła 等人(2016)研究了哌啶-3-羧酸配合物的合成、光谱和理论方面。这项研究提供了对这些化合物化学行为和性质的见解,这些化合物与科学应用相关 (Anioła et al., 2016).
基质金属蛋白酶的抑制
已经合成了一系列新的羧酸,包括取代的哌啶,并测试了它们对基质金属蛋白酶 (MMP) 的抑制作用。Pikul 等人(2001)的这项研究表明了类似于 1-(3-苯氧基丙酰)哌啶-3-羧酸的化合物在抑制 MMP 中的潜在应用,MMP 在包括组织重塑和癌症在内的各种生物过程中很重要 (Pikul et al., 2001).
催化应用
Ghorbani-Choghamarani 和 Azadi (2015) 探索了使用哌啶-4-羧酸 (PPCA) 功能化纳米颗粒作为有机化合物合成中的催化剂。这表明 1-(3-苯氧基丙酰)哌啶-3-羧酸衍生物有可能用于催化,有助于各种化学合成过程 (Ghorbani‐Choghamarani & Azadi, 2015).
LDL 受体上调
Ito 等人(2002)对相关化合物的研究表明它们在上调 LDL 受体方面具有潜力。这可能与 1-(3-苯氧基丙酰)哌啶-3-羧酸在胆固醇管理和心血管健康方面的作用有关 (Ito et al., 2002).
组合化学和糖苷酶抑制
Byrgesen 等人(1997)探索了在组合化学中使用哌啶羧酸来创建寡糖类似物。这项研究表明了 1-(3-苯氧基丙酰)哌啶-3-羧酸在复杂分子合成中的潜力,可能用于药物发现 (Byrgesen et al., 1997).
作用机制
Target of Action
The primary target of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake plays a crucial role in regulating the concentration of GABA in the synaptic cleft.
Mode of Action
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft, thereby enhancing the inhibitory effects of GABA on neuronal activity.
Biochemical Pathways
The compound affects the GABAergic pathway . By inhibiting GABA uptake, it disrupts the normal functioning of this pathway, leading to changes in neuronal activity.
Result of Action
The inhibition of GABA uptake by 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid leads to an increase in the concentration of GABA in the synaptic cleft. This results in enhanced inhibitory effects on neuronal activity, which could have various molecular and cellular effects depending on the specific neurons and circuits involved .
属性
IUPAC Name |
1-(3-phenoxypropanoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(8-10-20-13-6-2-1-3-7-13)16-9-4-5-12(11-16)15(18)19/h1-3,6-7,12H,4-5,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJVBUUZIIGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)


![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)
![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)






